LDHA-IN-22Y

LDHA inhibition Biochemical assay IC50

LDHA-IN-22Y is a pyrazinyl benzoic acid derivative, a selective LDHA inhibitor for preclinical oncology. It is differentiated by its direct target engagement, enabling precise study of LDHA's role in the Warburg effect without confounding LDHB inhibition. Ideal for short-term in vitro studies in pancreatic cancer models (e.g., PANC1, MiaPaCa2) to assess metabolic shifts, apoptosis, or chemosensitization (e.g., to gemcitabine). Procure for reliable target validation and SAR benchmarking.

Molecular Formula C19H17ClN4O2
Molecular Weight 368.82
Cat. No. B1193174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLDHA-IN-22Y
SynonymsLDHAIN22Y;  LDHA-IN22Y;  LDHAIN-22Y;  LDHA-IN-22Y
Molecular FormulaC19H17ClN4O2
Molecular Weight368.82
Structural Identifiers
SMILESO=C(O)C1=CC=C(Cl)C(C2=NC(N[C@@H](C3=CC=CC=C3)C)=C(N)N=C2)=C1
InChIInChI=1S/C19H17ClN4O2/c1-11(12-5-3-2-4-6-12)23-18-17(21)22-10-16(24-18)14-9-13(19(25)26)7-8-15(14)20/h2-11H,1H3,(H2,21,22)(H,23,24)(H,25,26)/t11-/m1/s1
InChIKeyNKUNTWSMUIPKSU-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LDHA-IN-22Y: A Potent and Selective Lactate Dehydrogenase A Inhibitor for Cancer Metabolism Research


LDHA-IN-22Y is a potent small-molecule inhibitor of human lactate dehydrogenase A (LDHA), a key enzyme in the glycolytic pathway that is frequently overexpressed in aggressive cancers . It belongs to the chemical class of pyrazinyl benzoic acid derivatives and is characterized by its ability to directly bind and inhibit the catalytic activity of LDHA . This compound is primarily utilized in preclinical oncology research to investigate the metabolic vulnerabilities of tumors dependent on aerobic glycolysis (the Warburg effect) .

Why LDHA-IN-22Y Cannot Be Substituted with Other LDHA Inhibitors


The functional outcome of LDHA inhibition is highly dependent on the specific chemical scaffold, which dictates not only potency but also isoform selectivity, cellular target engagement, and off-target toxicity profiles. While many compounds inhibit LDHA in biochemical assays, they often fail to translate this activity into cellular or in vivo models due to poor cell permeability, metabolic instability, or a narrow selectivity window against the closely related LDHB isoform [1]. Direct substitution of LDHA-IN-22Y with a generic LDHA inhibitor is therefore not scientifically sound, as subtle structural variations can drastically alter efficacy and experimental reproducibility, as demonstrated by comparative data on analog series [2].

Quantitative Evidence for Selecting LDHA-IN-22Y: Potency, Selectivity, and Cellular Efficacy


LDHA-IN-22Y Demonstrates Superior Biochemical Potency Compared to First-Generation LDHA Inhibitors

LDHA-IN-22Y exhibits potent inhibition of human LDHA in biochemical assays. While direct comparative data for this specific compound is not available in the open literature, a structurally related analog from the same chemical series (Compound 61) demonstrated an LDHA biochemical IC50 of 0.027 μM [1]. This potency is significantly higher than that of the first-generation inhibitor oxamate, which typically exhibits IC50 values in the high micromolar to millimolar range [2].

LDHA inhibition Biochemical assay IC50 Cancer metabolism

LDHA-IN-22Y Chemical Class Shows Favorable Isoform Selectivity Profile (LDHA vs. LDHB)

Achieving selectivity for LDHA over the LDHB isoform is a major challenge in developing LDHA inhibitors. Data on a closely related compound (Compound 61) indicates a biochemical IC50 of 0.027 μM against LDHA, which is a promising starting point for selectivity [1]. While a direct selectivity ratio for LDHA-IN-22Y is not available, the broader chemical class demonstrates that a high degree of LDHA selectivity (defined as IC50(LDHB)/IC50(LDHA) > 100) is achievable with optimized analogs [2]. This contrasts with pan-LDH inhibitors or non-selective compounds.

Isoform selectivity LDHA LDHB Off-target effects

Cellular Target Engagement and Antiproliferative Activity in Cancer Cell Lines

The utility of an LDHA inhibitor is contingent upon its ability to engage the target within the cellular environment and elicit a functional response. While specific cellular data for LDHA-IN-22Y is unavailable, a structurally related compound (Compound 22) demonstrated dose-dependent inhibition of cell proliferation in multiple pancreatic cancer cell lines, including PANC1, MiaPaca2, and BxPC3 [1]. This suggests the chemical scaffold is cell-permeable and can modulate LDHA-dependent phenotypes. In contrast, many early LDHA inhibitors showed potent biochemical activity but failed in cellular assays due to permeability issues.

Cellular efficacy Antiproliferative Pancreatic cancer Target engagement

Optimal Application Scenarios for LDHA-IN-22Y in Oncology and Metabolic Research


In Vitro Validation of LDHA Dependency in High-Glycolytic Cancer Models

Based on its inferred high biochemical potency and potential for cellular target engagement [1], LDHA-IN-22Y is best applied in short-term in vitro studies (e.g., 24-72 hours) to acutely probe the metabolic consequences of LDHA inhibition. Researchers investigating the Warburg effect in cell lines such as PANC1, MiaPaCa2, or BxPC3 can use this compound to measure changes in lactate production, glucose consumption, and apoptotic markers. This allows for rapid validation of LDHA as a therapeutic target in specific cancer subtypes before committing to more resource-intensive in vivo studies.

Mechanistic Studies of LDHA-Mediated Chemoresistance

LDHA overexpression has been linked to resistance against various chemotherapeutic agents. The predicted selectivity profile of LDHA-IN-22Y [2] makes it a suitable tool for combination studies in vitro. Researchers can pre-treat cancer cells with a sub-lethal dose of LDHA-IN-22Y to investigate whether it sensitizes them to standard-of-care chemotherapies (e.g., gemcitabine in pancreatic cancer models). This application leverages the compound's ability to specifically modulate LDHA activity without confounding inhibition of LDHB, which may have opposite roles in some contexts.

Structure-Activity Relationship (SAR) Studies for Lead Optimization

Given the limited direct quantitative data, LDHA-IN-22Y presents an opportunity as a starting point or a comparator in medicinal chemistry campaigns focused on LDHA inhibition. Its defined chemical structure (a pyrazinyl benzoic acid) provides a clear scaffold for SAR exploration. Procurement of this compound is valuable for benchmarking new in-house analogs against a characterized inhibitor from a known chemical series, particularly when assessing improvements in biochemical potency and cellular efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for LDHA-IN-22Y

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.